(4-Amino-3-benzyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)(morpholin-4-yl)methanone
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Overview
Description
(4-Amino-3-benzyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)(morpholin-4-yl)methanone is a complex organic compound featuring a thiazole ring, a morpholine ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-benzyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)(morpholin-4-yl)methanone typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting benzylamine with carbon disulfide and sodium hydroxide in dimethyl sulfoxide to form sodium dithiocarbamate.
Cyclization: The dithiocarbamic acid methyl ester undergoes cyclization with appropriate reagents to form the thiazole ring.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where the thiazole intermediate reacts with morpholine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole or morpholine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial: Exhibits antimicrobial properties against various pathogens.
Antitumor: Potential use in cancer treatment due to its cytotoxic effects.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating infections and cancer.
Industry
Agriculture: Used in the development of agrochemicals.
Material Science:
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Enzyme Inhibition: Inhibits enzymes involved in metabolic pathways.
Receptor Binding: Binds to specific receptors, altering cellular signaling pathways.
DNA Interaction: Interacts with DNA, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.
Morpholine Derivatives: Compounds such as morpholine and its derivatives.
Uniqueness
Structural Complexity: The combination of thiazole and morpholine rings with various functional groups makes it unique.
Biological Activity: Exhibits a broad range of biological activities, making it a versatile compound in medicinal chemistry.
This detailed overview provides a comprehensive understanding of (4-Amino-3-benzyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)(morpholin-4-yl)methanone, covering its synthesis, reactions, applications, and mechanism of action
Properties
Molecular Formula |
C15H17N3O2S2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
(4-amino-3-benzyl-2-sulfanylidene-1,3-thiazol-5-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H17N3O2S2/c16-13-12(14(19)17-6-8-20-9-7-17)22-15(21)18(13)10-11-4-2-1-3-5-11/h1-5H,6-10,16H2 |
InChI Key |
XCPWVXUDYCPMKG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N(C(=S)S2)CC3=CC=CC=C3)N |
Origin of Product |
United States |
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